Dimethylnitramine

Beschreibung

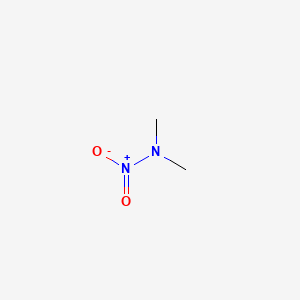

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N,N-dimethylnitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O2/c1-3(2)4(5)6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWKADIRZXTTLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020519 | |

| Record name | Dimethylnitramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4164-28-7 | |

| Record name | Dimethylnitramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4164-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylnitramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004164287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMETHYLNITRAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethylnitramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYLNITRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K999F18G9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Decomposition of Dimethylnitramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the decomposition mechanism of dimethylnitramine (DMNA). As a prototypical nitramine, understanding its degradation pathways is crucial for the development of safer energetic materials and for assessing the stability of related chemical entities in various applications, including pharmaceuticals. This document details the primary decomposition routes, associated kinetic parameters, and the experimental methodologies used to elucidate these mechanisms.

Core Decomposition Pathways

The thermal and photochemical decomposition of this compound proceeds through several competing pathways. The dominant channel is highly dependent on the conditions, such as temperature and the presence of light. The three primary initial steps in the gas-phase decomposition are:

-

N-NO₂ Bond Fission: This is widely considered the principal pathway in the thermal decomposition of DMNA.[1][2] It involves the homolytic cleavage of the nitrogen-nitro group bond, a process that is the rate-limiting step in many nitramine decompositions.[2] This unimolecular reaction produces a dimethylamino radical ((CH₃)₂N•) and nitrogen dioxide (NO₂).

-

HONO Elimination: This pathway involves the intramolecular transfer of a hydrogen atom from a methyl group to an oxygen atom of the nitro group, followed by the elimination of nitrous acid (HONO).[1][2] This reaction proceeds through a five-membered transition state.[1]

-

Nitro-Nitrite Rearrangement: In this pathway, the nitro group (-NO₂) isomerizes to a nitrite group (-ONO).[1][2] This is followed by the cleavage of the N-O bond. This mechanism is considered to be a significant channel in the decomposition of DMNA in an excited electronic state.[3][4]

Following these initial steps, a complex series of secondary reactions occur, leading to the formation of stable products.

Quantitative Kinetic Data

The following table summarizes the Arrhenius parameters for the primary decomposition pathways of this compound, as determined by various experimental and theoretical studies.

| Decomposition Pathway | Pre-exponential Factor (A) | Activation Energy (Ea) | Temperature Range (K) | Method | Reference |

| N-NO₂ Bond Fission | 10¹⁶.⁶±⁰.⁵ s⁻¹ | 40.0 ± 0.6 kcal/mol | N/A | Theoretical (Canonical Variational Theory) | [1] |

| 10¹⁵.⁹ s⁻¹ | 43.3 kcal/mol | 466–524 | Experimental (Static Bulb) | [2] | |

| 10¹⁵.⁵ s⁻¹ | 46.5 kcal/mol | 900 | Experimental (Pulsed Laser Pyrolysis) | [2] | |

| 10¹⁵.⁹±⁰.² s⁻¹ | 43.3 ± 0.5 kcal/mol | 460–960 | Experimental (Low-temp & Shock Tube) | [5] | |

| 10²⁰ s⁻¹ | 53 kcal/mol | 438-473 | Experimental (Static System) | [6] | |

| HONO Elimination | 10¹³.⁶±⁰.⁵ s⁻¹ | 44.7 ± 0.5 kcal/mol | N/A | Theoretical | [1] |

| Nitro-Nitrite Rearrangement | 10¹⁴.⁴±⁰.⁶ s⁻¹ | 54.1 ± 0.8 kcal/mol | N/A | Theoretical (RRKM Theory) | [1] |

Decomposition Products

The decomposition of this compound yields a variety of products, with their relative abundance depending on the reaction conditions. The major and minor products identified in various studies are listed below.

| Major Products | Minor Products |

| Dimethylnitrosamine ((CH₃)₂NNO)[6][7][8] | Nitromethane (CH₃NO₂)[5][7][8] |

| Nitrogen dioxide (NO₂)[7] | Carbon dioxide (CO₂)[8] |

| Nitric oxide (NO)[3][6] | Carbon monoxide (CO)[8] |

| Water (H₂O)[8] | |

| Nitrogen (N₂)[8] |

Under photolytic conditions, nitric oxide (NO) is a major decomposition product.[3][9] In low-temperature pyrolysis, dimethylnitrosamine is the predominant product, accounting for over 80% of the decomposed DMNA.[6][7]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key decomposition pathways of this compound.

Caption: Primary decomposition pathways of this compound.

Caption: Secondary reactions in this compound decomposition.

Experimental Protocols

A variety of experimental techniques have been employed to investigate the decomposition of this compound. Below are detailed methodologies for some of the key experiments cited in the literature.

Low-Temperature Pyrolysis in Static Cells

This method, as described by Lloyd et al., is used to study the decomposition kinetics at relatively low temperatures.[5]

-

Apparatus: The experiments are conducted in sealed quartz or Pyrex static cells of a known volume. These cells are placed in a furnace with precise temperature control.

-

Procedure:

-

A small, known quantity of pure this compound is introduced into the static cell.

-

The cell is evacuated to remove air and then sealed.

-

The sealed cell is placed in the pre-heated furnace at a constant temperature for a specific duration.

-

After the designated time, the cell is rapidly cooled to quench the reaction.

-

The gaseous products are then analyzed using techniques such as gas chromatography (GC) and mass spectrometry (MS) to identify and quantify the decomposition products. The remaining DMNA can also be quantified.

-

-

Data Analysis: By running a series of experiments at different temperatures and for varying durations, the rate of disappearance of DMNA and the rate of formation of products can be determined. This data is then used to calculate the rate constants and Arrhenius parameters.

Laser-Induced Decomposition

This technique allows for the study of decomposition at high temperatures and on very short timescales, often initiated by electronic excitation.

-

Apparatus: A pulsed laser (e.g., nanosecond UV laser) is used to irradiate a sample of this compound in a vacuum chamber.[3][4][9] The products are detected using techniques like time-of-flight mass spectrometry (TOF-MS) or laser-induced fluorescence (LIF) spectroscopy.[3][4][9]

-

Procedure:

-

A molecular beam of this compound is introduced into the high-vacuum chamber.

-

The molecular beam is intersected by a pulsed UV laser beam of a specific wavelength (e.g., 193 nm or 226 nm) which initiates the decomposition.[3][4][9]

-

The neutral decomposition products are then ionized by a second laser pulse and detected by a TOF-MS.

-

Alternatively, a tunable laser can be used to probe specific products spectroscopically via LIF.

-

-

Data Analysis: The mass spectra provide information on the identity of the decomposition fragments. The LIF spectra can be used to determine the rovibrational state distributions of specific products like NO, providing insights into the energy disposal during the dissociation process.[3][9]

Theoretical Calculations

Quantum chemical calculations are instrumental in elucidating the reaction pathways and energetics of decomposition.

-

Methodology:

-

Computational Methods: Various levels of theory are employed, including Density Functional Theory (DFT) (e.g., B3LYP), Møller-Plesset perturbation theory (MP2), and more advanced methods like Complete Active Space Self-Consistent Field (CASSCF).[1][2][3][4]

-

Calculations: Geometries of the reactant, transition states, and products are optimized. Vibrational frequency calculations are performed to confirm the nature of the stationary points (minima or transition states) and to calculate zero-point energies.

-

Energetics: Activation energies and reaction enthalpies are calculated from the energy differences between the optimized structures.

-

Kinetics: Transition state theory (TST) or Rice-Ramsperger-Kassel-Marcus (RRKM) theory can be used to calculate rate constants and Arrhenius parameters from the theoretical data.[1]

-

Conclusion

The decomposition of this compound is a complex process involving multiple competing pathways. While N-NO₂ bond fission is the dominant thermal decomposition channel, HONO elimination and nitro-nitrite rearrangement also play significant roles, particularly under photolytic conditions. A combination of experimental and theoretical approaches has been crucial in developing a detailed understanding of these mechanisms. The data and methodologies presented in this guide provide a solid foundation for further research in the field of energetic materials and related chemical stability studies.

References

- 1. Theoretical predictions of the initial decomposition steps of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Experimental and theoretical exploration of the initial steps in the decomposition of a model nitramine energetic material: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Collection - Experimental and Theoretical Exploration of the Initial Steps in the Decomposition of a Model Nitramine Energetic Material: this compound - The Journal of Physical Chemistry A - Figshare [figshare.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Thermal Decomposition of Gaseous Dimethylnitramine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of gaseous dimethylnitramine (DMNA), a molecule often used as a model for larger nitramine energetic materials like RDX and HMX.[1] The guide synthesizes findings from various experimental and theoretical studies to detail the decomposition pathways, reaction kinetics, and experimental methodologies.

Core Decomposition Pathways

The thermal decomposition of gaseous this compound is understood to proceed through several key initial steps, with the dominant pathway being dependent on the specific reaction conditions, particularly temperature. The three primary proposed mechanisms are:

-

N-NO₂ Bond Fission: This pathway involves the simple cleavage of the nitrogen-nitrogen bond, producing a dimethylamino radical ((CH₃)₂N) and nitrogen dioxide (NO₂).[1][2] Theoretical calculations and experimental data suggest this is the main channel for the gas-phase decomposition of DMNA.[2]

-

HONO Elimination: This route involves the transfer of a hydrogen atom from one of the methyl groups to an oxygen atom of the nitro group, followed by the elimination of nitrous acid (HONO).[1][2] This pathway is characterized by a five-membered transition state.[2]

-

Nitro-Nitrite Rearrangement: In this mechanism, the nitro group (-NO₂) rearranges to a nitrite group (-ONO), which is then followed by further decomposition. This pathway has been observed in other nitro compounds and is considered a potential decomposition route for DMNA.[1]

Theoretical studies employing quantum chemical calculations have been instrumental in elucidating the energetics of these pathways.[1][2]

Quantitative Kinetic Data

The rate of thermal decomposition of DMNA has been investigated across a wide range of temperatures using various experimental techniques. The Arrhenius parameters, which describe the temperature dependence of the reaction rate constant (k = A * exp(-Ea / RT)), are summarized in the table below.

| Experimental Method | Temperature Range (K) | Pre-exponential Factor (A) (s⁻¹) | Activation Energy (Ea) (kcal/mol) | Primary Pathway Investigated | Reference |

| Low-Temperature Static Cell | 466 - 524 | 10¹⁵.⁹ ± ⁰.² | 43.3 ± 0.5 | N-NO₂ Bond Fission | [3][4] |

| Shock Tube | High Temperature | - | - | N-NO₂ Bond Fission | [3][4] |

| Pulsed Laser Pyrolysis | 900 | 10¹⁵.⁵ | 46.5 | N-NO₂ Bond Scission | [1] |

| Very Low-Pressure Pyrolysis | 550 - 840 | 10¹⁶.⁵ ± ⁰.⁸ | 48.5 ± 1.8 | N-NO₂ Bond Scission | [5] |

| Very Low-Pressure Pyrolysis | 530 - 645 | 10¹².⁴ ± ⁰.⁸ | 37 ± 1.8 | HONO Elimination | [5] |

Note: The data presented are for the unimolecular decomposition of DMNA.

Experimental Protocols

The following sections detail the methodologies employed in key studies on DMNA thermal decomposition.

This method, as described by Lloyd et al., involves the pyrolysis of pure DMNA in sealed glass bulbs at relatively low temperatures.[3][4]

-

Sample Preparation: this compound is synthesized and purified, for instance, by dehydration of dimethylamine nitrate followed by recrystallization from diethyl ether to remove impurities like dimethylnitrosamine.

-

Apparatus: The experiment is conducted in sealed Pyrex bulbs of a known volume (e.g., ~59 ml).

-

Procedure:

-

A known mass of crystalline DMNA (e.g., 70-90 mg) is placed in the bulbs to achieve a specific pressure at the pyrolysis temperature (e.g., ~475 Torr).[3][4]

-

The bulbs are degassed to remove air.

-

The sealed bulbs are immersed in a temperature-controlled oil bath for a specified duration (e.g., 15 minutes to 5 hours).

-

The reaction is quenched by rapid cooling, first with tap water and then in a dry ice/isopropanol slush (~195 K) to condense the products.

-

-

Product Analysis:

-

Gaseous Products: Non-condensable gases are analyzed by gas chromatography (GC). For example, a Beckman GC-4 equipped with a low-pressure gas sampling loop, using Porapak-T and Molecular Sieve-5A columns to separate components like CH₄, CO, and CO₂. A flame ionization detector (FID) can be used for detection, sometimes with a nickel catalyst to reduce CO and CO₂ to CH₄ for improved sensitivity.

-

Condensed Products: The condensed products are analyzed to identify and quantify species such as dimethylnitrosamine ((CH₃)₂NNO) and nitromethane (CH₃NO₂).[3]

-

This technique, utilized by Nigenda et al., allows for the study of decomposition at higher temperatures by using a laser to rapidly heat the sample.[1]

-

Reactant and Bath Gas: A mixture of DMNA in a bath gas (e.g., argon) is used.

-

Apparatus: A pulsed laser (e.g., a CO₂ laser) is used to irradiate the sample cell. The temperature is monitored by a suitable method, such as laser-schlieren densitometry.

-

Procedure:

-

A flowing mixture of DMNA and the bath gas is introduced into the reaction cell.

-

A pulse from the laser rapidly heats the gas mixture, initiating decomposition.

-

The products are rapidly quenched by expansion into a vacuum chamber.

-

-

Product Analysis: The products are typically analyzed using mass spectrometry to identify the decomposition fragments and determine their relative abundances.

Reaction Mechanisms and Pathways

The initial decomposition of DMNA is followed by a series of secondary reactions involving the initial radical products. A simplified reaction scheme is presented below.

(CH₃)₂NNO₂ → (CH₃)₂N• + NO₂ (CH₃)₂N• + NO → (CH₃)₂NNO (CH₃)₂N• + NO₂ → Products (e.g., (CH₃)₂NO• + NO)

The reaction between the dimethylamino radical and nitric oxide is a key step in the formation of dimethylnitrosamine, a major product at lower temperatures.[3]

Visualizations

Caption: Primary decomposition pathways of gaseous this compound.

Caption: Workflow for low-temperature pyrolysis in a static cell.

Caption: Key secondary reactions following initial decomposition.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Theoretical predictions of the initial decomposition steps of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Mechanisms of nitramine decomposition: very low-pressure pyrolysis of HMX and this compound. Final report (Technical Report) | OSTI.GOV [osti.gov]

Unraveling the Initial Steps: A Technical Guide to Dimethylnitramine Decomposition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the core initial decomposition steps of dimethylnitramine (DMNA), a key model compound for understanding the behavior of more complex energetic materials. This document summarizes critical findings from both theoretical and experimental studies, presenting quantitative data, detailed experimental protocols, and visual representations of the primary decomposition pathways.

Executive Summary

This compound ((CH₃)₂NNO₂) serves as a fundamental research subject in the study of nitramine propellants and explosives. Understanding its initial decomposition mechanisms is crucial for predicting stability, performance, and safety of related energetic materials. The primary initiation steps in the decomposition of DMNA are governed by several competing pathways, with the dominant channel being highly dependent on the conditions, such as temperature and electronic state. The three most widely studied initial decomposition pathways are:

-

N-NO₂ Bond Fission: The homolytic cleavage of the nitrogen-nitrogen bond is broadly recognized as the principal pathway in the gas-phase thermal decomposition of DMNA.

-

HONO Elimination: This pathway involves an intramolecular hydrogen transfer from a methyl group to the nitro group, resulting in the elimination of nitrous acid (HONO).

-

Nitro-Nitrite Rearrangement: An isomerization process leading to the formation of a nitrite intermediate, which is particularly significant in the electronically excited state decomposition of DMNA.

This guide will delve into the kinetics and mechanisms of these pathways, supported by quantitative data and detailed descriptions of the experimental and computational methodologies employed in their investigation.

Primary Initial Decomposition Pathways

The initial steps in the decomposition of this compound have been extensively investigated through both computational and experimental approaches. The following sections detail the key unimolecular decomposition channels.

N-NO₂ Bond Fission (NO₂ Elimination)

Theoretical and experimental studies consistently identify the simple N-NO₂ bond scission as the primary and rate-limiting step in the gas-phase thermal decomposition of DMNA.[1][2][3] This reaction involves the homolytic cleavage of the weakest bond in the molecule, leading to the formation of a dimethylamino radical ((CH₃)₂N•) and a nitrogen dioxide molecule (NO₂).

The overall reaction is: (CH₃)₂NNO₂ → (CH₃)₂N• + NO₂

This pathway is characterized by a significant activation energy, as detailed in the quantitative data section.

HONO Elimination

An alternative unimolecular decomposition route is the elimination of nitrous acid (HONO) via a five-membered transition state.[1][2] This process involves the transfer of a hydrogen atom from one of the methyl groups to an oxygen atom of the nitro group. While energetically less favorable than N-NO₂ bond fission in thermal decomposition, its contribution cannot always be disregarded.

The reaction proceeds as follows: (CH₃)₂NNO₂ → CH₂=N(CH₃) + HONO

Nitro-Nitrite Rearrangement

The nitro-nitrite isomerization pathway involves the rearrangement of the nitro group to a nitrite group, forming dimethylnitrosamine oxide, which subsequently decomposes. This channel is generally considered to have a higher activation energy than N-NO₂ bond fission in the ground state and is therefore a minor contributor to thermal decomposition.[1][2] However, upon electronic excitation (e.g., through UV photolysis), this pathway becomes the major channel for decomposition.[4][5][6] In the excited state, the nitro-nitrite isomerization is followed by the elimination of nitric oxide (NO).[4][5][6]

The ground state rearrangement is: (CH₃)₂NNO₂ → (CH₃)₂NONO

Quantitative Decomposition Data

The following tables summarize the Arrhenius parameters and activation energies for the primary initial decomposition pathways of this compound as determined by various theoretical and experimental methods.

| Decomposition Pathway | Method | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (log A, s⁻¹) | Reference |

| N-NO₂ Bond Fission | Canonical Variational Theory (B3LYP) | 40.0 ± 0.6 | 16.6 ± 0.5 | [1][2] |

| Low-Temperature Static Bulb & Shock Tube | 43.3 | 15.9 | [3] | |

| Pulsed Laser Pyrolysis (900 K) | 46.5 | 15.5 | [3] | |

| Very Low-Pressure Pyrolysis | 48.5 ± 1.8 | 16.5 ± 0.8 | [7] | |

| Low-Temperature Pyrolysis (460-960 K) | 43.3 ± 0.5 | 15.9 ± 0.2 | [8] | |

| HONO Elimination | Canonical Variational Theory (B3LYP) | 44.7 ± 0.5 | 13.6 ± 0.5 | [1][2] |

| Very Low-Pressure Pyrolysis | 37 ± 1.8 | 12.4 ± 0.8 | [7] | |

| Nitro-Nitrite Rearrangement | Rice-Ramsperger-Kassel-Marcus Theory | 54.1 ± 0.8 | 14.4 ± 0.6 | [1][2] |

| Photochemical Decomposition Pathway | Excitation Wavelength (nm) | Branching Ratio (Isomerization:HONO Elimination) | Reference |

| Nitro-Nitrite Isomerization vs. HONO Elimination | 226 & 193 | ~1:0.04 | [4][5][6] |

Experimental and Computational Protocols

The elucidation of DMNA decomposition pathways has been achieved through a combination of sophisticated experimental techniques and high-level computational chemistry.

Computational Chemistry Protocols

-

Density Functional Theory (DFT) and Ab Initio Calculations: The structures and energies of reactants, transition states, and products have been extensively studied using quantum chemical methods.[1][2][3]

-

Methodologies: Calculations are often performed at the B3LYP density-functional theory, Møller-Plesset perturbation theory (MP2), and Gaussian-2 (G2) levels of theory.[1][2]

-

Basis Sets: Common basis sets employed include 6-311G** and 6-31G*.[2][3]

-

Procedure: The protocol involves optimizing the geometries of the stationary points on the potential energy surface and then calculating their harmonic vibrational frequencies to confirm them as minima or transition states and to compute zero-point vibrational energies. Transition states are located and verified by the presence of a single imaginary frequency corresponding to the reaction coordinate.[3]

-

-

Rate Constant Calculations:

-

Canonical Variational Theory (CVT): Used to calculate the high-pressure rate constant for bond-fission reactions. This involves scanning the potential energy surface from the reactant to the products to determine the free energy of activation.[1][2]

-

Rice-Ramsperger-Kassel-Marcus (RRKM) Theory: Employed to predict the rate constants for rearrangement reactions.[1][2][3]

-

Experimental Protocols

-

Pulsed Laser Pyrolysis:

-

Objective: To study thermal decomposition at high temperatures (e.g., 900 K).[3]

-

Apparatus: A pulsed CO₂ laser is used to rapidly heat a sample of DMNA in a flow reactor.

-

Detection: The decomposition products are analyzed using techniques such as time-of-flight mass spectrometry.

-

-

Static Cell Pyrolysis:

-

Objective: To investigate decomposition kinetics at lower temperatures (e.g., 466–524 K).[3][8]

-

Apparatus: A known pressure of pure DMNA is introduced into a sealed, heated static cell.[8][9]

-

Analysis: The disappearance of the reactant and the formation of products are monitored over time, often using mass spectrometry or ultraviolet absorption analysis.[9]

-

-

UV-Photodissociation:

-

Objective: To study the decomposition pathways in electronically excited states.[4][5][6]

-

Apparatus: A molecular beam of DMNA is crossed with a nanosecond laser pulse at specific UV wavelengths (e.g., 226 nm and 193 nm).[5][6]

-

Detection: The nascent decomposition products are detected using techniques like time-of-flight mass spectrometry (TOFMS) and laser-induced fluorescence (LIF) spectroscopy.[5][6] This allows for the identification of products and the characterization of their rotational and vibrational energy distributions.[5][6]

-

Visualizing Decomposition Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key decomposition pathways and a generalized experimental workflow for studying DMNA decomposition.

Caption: Initial decomposition pathways of this compound under thermal and photochemical conditions.

Caption: Generalized experimental workflow for studying this compound decomposition.

References

- 1. Theoretical predictions of the initial decomposition steps of this compound [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Collection - Experimental and Theoretical Exploration of the Initial Steps in the Decomposition of a Model Nitramine Energetic Material: this compound - The Journal of Physical Chemistry A - Figshare [figshare.com]

- 5. Experimental and theoretical exploration of the initial steps in the decomposition of a model nitramine energetic material: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanisms of nitramine decomposition: very low-pressure pyrolysis of HMX and this compound. Final report (Technical Report) | OSTI.GOV [osti.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to Dimethylnitramine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethylnitramine (DMNA), a compound of significant interest in the fields of energetic materials and theoretical chemistry. This document outlines its chemical and physical properties, toxicological data, synthesis protocols, decomposition kinetics, and analytical methodologies.

General Information

This compound, also known as N-nitrodimethylamine, is the simplest stable nitramine.[1] Its chemical structure and properties make it a valuable model compound for studying the decomposition mechanisms of more complex energetic materials like HMX and RDX.[2][3]

| Identifier | Value |

| CAS Number | 4164-28-7 [2][4][5][6][7] |

| IUPAC Name | N,N-dimethylnitramide[2][6] |

| Molecular Formula | C2H6N2O2[2][4][5] |

| Synonyms | Dimethylnitroamine, N-Nitrodimethylamine, DMNO, NTDMA[4][6] |

| InChI Key | XRWKADIRZXTTLH-UHFFFAOYSA-N[2][6] |

| Canonical SMILES | CN(C)--INVALID-LINK--[O-][2][6] |

Physicochemical and Toxicological Properties

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Weight | 90.08 g/mol [2][6] |

| Melting Point | 58.0 °C[2] |

| Vapor Pressure | 0.36 mmHg[2] |

| pKa (Predicted) | -7.12 ± 0.70[4] |

| Topological Polar Surface Area | 49.1 Ų[4] |

| Hydrogen Bond Acceptor Count | 3[4] |

Table 2: Toxicological Data

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 1095 mg/kg[4] |

| LD50 | Rat | Intraperitoneal | 897 mg/kg[4] |

| LD50 | Mouse | Intraperitoneal | 399 mg/kg[4] |

| Mutagenicity | Salmonella typhimurium | Ames test | 250 µmol/plate[4] |

| Carcinogenicity | - | - | Questionable carcinogen with experimental tumorigenic data[4] |

Safety Profile: this compound is considered a hazardous compound due to its explosive potential and moderate toxicity upon ingestion.[2][4] It can detonate from shock or heat and emits toxic fumes of nitrogen oxides (NOx) when heated to decomposition.[2][4] Handling should be restricted to trained professionals in appropriately equipped facilities.[2]

Thermal Decomposition Kinetics

The thermal decomposition of this compound is a critical area of study. The primary gas-phase decomposition pathway is the homolytic cleavage of the nitrogen-nitrogen bond, forming a dimethylaminyl radical and nitrogen dioxide.[2] Several studies have determined the kinetic parameters for this process.

Table 3: Arrhenius Parameters for the Unimolecular Decomposition of this compound

| Pre-exponential Factor (A) (s⁻¹) | Activation Energy (Ea) (kcal/mol) | Temperature Range (K) | Method |

| 10¹⁵⁹ ± ⁰² | 43.3 ± 0.5 | 460 - 960 | Static cell & Shock tube[2][8][9] |

| 10¹⁶⁶ ± ⁰⁵ | 40.0 ± 0.6 | - | Canonical variational theory |

| 10¹⁵⁵ | 46.5 | 900 | Pulsed laser pyrolysis[3] |

Experimental Protocols

Method 1: Nitration of Dimethylamine A common synthesis route involves the nitration of dimethylamine using nitric acid. This process requires careful control of temperature and reaction conditions to prevent undesirable side reactions and ensure the purity of the final product.[2]

Method 2: Nitrodephosphorylation of Hexamethylphosphoramide (HMPA) A modern and advantageous technique for synthesizing this compound is through the nitrodephosphorylation of HMPA.[2][10]

-

Starting Material: Hexamethylphosphoramide (HMPA).

-

Reagent: Nitric acid.

-

Procedure: The synthesis involves the cleavage of the phosphorus-nitrogen bond in HMPA by nitric acid. This reaction results in the formation of this compound and phosphoric acid as a byproduct.[2][10] This method is noted for its efficiency compared to older techniques.[2]

-

Objective: To determine the kinetics and mechanism of this compound decomposition.

-

Apparatus: Pyrolysis is conducted in static cells at a constant pressure.[1][8]

-

Procedure:

-

A sample of pure this compound is introduced into a static cell.

-

The cell is heated to a specific temperature within the range of 466-524 K.[1][8]

-

The disappearance of this compound and the formation of products such as dimethylnitrosamine ((CH₃)₂NNO) and nitromethane (CH₃NO₂) are monitored over time.[1][8]

-

Product analysis is performed to quantitatively measure the concentrations of reactants and products.[1]

-

-

Objective: To separate, identify, and quantify this compound in aqueous samples.[11]

-

Apparatus: High-Performance Liquid Chromatography (HPLC) coupled with UV spectroscopy and High-Resolution Mass Spectrometry (HRMS).[11]

-

Sample Preparation: An extraction method for aqueous samples, such as those from carbon capture processes, has been developed to serve as a platform for analysis.[11]

-

Procedure:

-

Aqueous samples are prepared using the established extraction protocol.

-

The prepared sample is injected into the HPLC system for separation of the components.

-

Detection and identification are carried out using a UV detector and HRMS.

-

-

Validation: The method has been validated for water wash samples, with recoveries in the range of 15-80% and method detection limits between 0.5-40 µg/L.[11]

Visualized Pathways and Workflows

The following diagrams illustrate key processes related to this compound.

Caption: Workflow for the synthesis of this compound from HMPA.

Caption: Key steps in the thermal decomposition of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Buy this compound | 4164-28-7 [smolecule.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Page loading... [guidechem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | C2H6N2O2 | CID 20120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 4164-28-7 [m.chemicalbook.com]

- 8. tandfonline.com [tandfonline.com]

- 9. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 10. pubs.acs.org [pubs.acs.org]

- 11. gassnova.no [gassnova.no]

molecular structure of N,N-dimethylnitramine

An In-depth Technical Guide on the Molecular Structure of N,N-dimethylnitramine

This guide provides a comprehensive overview of the , tailored for researchers, scientists, and drug development professionals. It delves into the precise geometric parameters of the molecule, the experimental methods used to determine its structure, and its primary decomposition pathways.

Molecular Structure and Geometry

The ((CH₃)₂NNO₂) has been determined with high precision using single-crystal X-ray diffraction. The molecule possesses a planar C₂N-N moiety, with the nitro group also lying in the same plane. This planarity is a key feature of its structure.

Data Presentation: Geometric Parameters

The following tables summarize the bond lengths and bond angles of N,N-dimethylnitramine, as determined by X-ray diffraction at two different temperatures. The data is corrected for thermal libration.

Table 1: Bond Lengths of N,N-dimethylnitramine (in Ångströms) [1]

| Bond | Length at 293 K (Å) | Length at 143 K (Å) |

| N-N | 1.341(4) | 1.341(4) |

| N-O | 1.232(4) | 1.232(4) |

| C-N | 1.459(4) | 1.459(4) |

Table 2: Bond Angles of N,N-dimethylnitramine (in Degrees) [1]

| Angle | Angle at 293 K (°) | Angle at 143 K (°) |

| O-N-O | 123.6(3) | 123.8(2) |

| O-N-N | 118.2(2) | 118.1(2) |

| C-N-C | 116.2(3) | 116.4(2) |

| C-N-N | 121.9(2) | 121.8(2) |

Experimental Protocols

The determination of the was primarily achieved through single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction Protocol[1]

-

Crystal Growth : Single crystals of N,N-dimethylnitramine suitable for X-ray diffraction were grown.

-

Data Collection :

-

A Syntex P2₁ diffractometer was used for data collection.

-

Graphite-monochromatized Mo Kα radiation (λ = 0.71069 Å) was employed.

-

Data was collected at two distinct temperatures: 293 K (room temperature) and 143 K (low temperature). The low-temperature data was obtained using a controlled cooling stream.

-

An ω-2θ scan technique was utilized for data acquisition.

-

-

Structure Solution and Refinement :

-

The crystal structure was solved using direct methods.

-

Full-matrix least-squares refinement was performed on the atomic coordinates and anisotropic thermal parameters.

-

Corrections for thermal libration were applied to the final bond distances and angles to provide a more accurate representation of the molecular geometry.

-

Decomposition Pathways

The thermal decomposition of N,N-dimethylnitramine is a critical aspect of its chemistry, particularly in the context of energetic materials. The initial steps of its gas-phase decomposition have been studied extensively and are believed to proceed through several competing pathways.[2]

The primary unimolecular decomposition channels are:

-

N-NO₂ Bond Fission : The cleavage of the nitrogen-nitrogen bond, resulting in the formation of a dimethylamino radical ((CH₃)₂N•) and nitrogen dioxide (NO₂). This is often considered the principal rate-determining step.[2]

-

HONO Elimination : A five-centered transition state leads to the elimination of nitrous acid (HONO) and the formation of methylenimine.[2]

-

Nitro-Nitrite Rearrangement : An isomerization process where the nitro group rearranges to a nitrite group, followed by subsequent decomposition.[2]

The following diagram illustrates these initial decomposition pathways.

Molecular Structure Visualization

The following diagram provides a 2D representation of the , indicating the connectivity of the atoms.

References

A Comprehensive Technical Guide on the Theoretical Studies of Dimethylnitramine (DMNA) Decomposition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical and computational studies on the decomposition of Dimethylnitramine (DMNA). DMNA serves as a crucial model compound for understanding the decomposition mechanisms of larger, more complex nitramine energetic materials like RDX and HMX. A thorough grasp of its decomposition pathways, kinetics, and energetics is paramount for predicting the stability, performance, and safety of these materials. This document summarizes key quantitative data, details the experimental and theoretical protocols employed in seminal studies, and visualizes the core decomposition pathways.

Core Decomposition Pathways of this compound

Theoretical and experimental studies have identified three primary initial decomposition pathways for gas-phase this compound:

-

N-NO₂ Bond Fission: This pathway involves the simple cleavage of the nitrogen-nitro group bond, resulting in the formation of a dimethylamino radical ((CH₃)₂N•) and a nitrogen dioxide molecule (NO₂). Most studies suggest this is the dominant decomposition channel under thermal conditions.[1][2]

-

HONO Elimination (H-Abstraction): In this pathway, a hydrogen atom from one of the methyl groups is transferred to an oxygen atom of the nitro group, leading to the formation of nitrous acid (HONO) and a (CH₃)(CH₂)NNO₂ radical intermediate. This proceeds via a five-membered transition state.[1][2]

-

Nitro-Nitrite Rearrangement: This mechanism involves an isomerization step where the nitro group (-NO₂) rearranges to a nitrite group (-ONO), forming dimethylnitrosamine ((CH₃)₂NNO). This is considered a significant pathway in the excited electronic state decomposition of DMNA.[2][3][4][5]

Quantitative Data on Decomposition Pathways

The following tables summarize the Arrhenius parameters (Activation Energy, Eₐ, and pre-exponential factor, A) for the primary decomposition pathways of DMNA, as determined by various theoretical and experimental methods.

Table 1: Theoretical Arrhenius Parameters for DMNA Decomposition

| Decomposition Pathway | Computational Method | Activation Energy (Eₐ) (kcal/mol) | log A (s⁻¹) | Source |

| N-NO₂ Bond Fission | B3LYP/CVT | 40.0 ± 0.6 | 16.6 ± 0.5 | [2] |

| N-NO₂ Bond Fission | B3LYP/6-31G* | - | - | [1] |

| HONO Elimination | B3LYP/CVT | 44.7 ± 0.5 | 13.6 ± 0.5 | [2] |

| Nitro-Nitrite Rearrangement | RRKM/B3LYP | 54.1 ± 0.8 | 14.4 ± 0.6 | [2] |

Table 2: Experimental Arrhenius Parameters for DMNA Decomposition

| Decomposition Pathway | Experimental Method | Temperature Range (K) | Activation Energy (Eₐ) (kcal/mol) | log A (s⁻¹) | Source |

| N-NO₂ Bond Scission | Pulsed Laser Pyrolysis | 900 | 46.5 | 15.5 | [1] |

| N-NO₂ Elimination | Static Bulb & Shock Tube | 466-524 | 43.3 | 15.9 | [1] |

| Overall Decomposition | Low-Temperature Static Bulb | 466-524 | 38.9 | 14.1 | [1] |

| N-NO₂ Bond Scission | Very Low-Pressure Pyrolysis | 550-840 | 48.5 ± 1.8 | 16.5 ± 0.8 | [6] |

| HONO Elimination | Very Low-Pressure Pyrolysis | 550-840 | 37 ± 1.8 | 12.4 ± 0.8 | [6] |

Experimental and Theoretical Protocols

A variety of sophisticated experimental and theoretical methods have been employed to investigate the decomposition of DMNA.

Theoretical Methodologies:

-

Density Functional Theory (DFT): The B3LYP functional is commonly used to calculate the energies, geometries, and vibrational frequencies of reactants, transition states, and products.[1][2]

-

Ab Initio Methods: Higher-level methods such as Møller-Plesset perturbation theory (MP2) and Gaussian-2 (G2) theory have been used to obtain more accurate energy predictions.[1][2]

-

Complete Active Space Self-Consistent Field (CASSCF): This method is employed to study the excited electronic states and conical intersections, which are crucial for understanding photochemical decomposition.[3][4][5]

-

Canonical Variational Theory (CVT): CVT is used to calculate the rate constants for bond fission reactions, accounting for variational effects.[2]

-

Rice-Ramsperger-Kassel-Marcus (RRKM) Theory: This statistical theory is used to predict the unimolecular reaction rates, particularly for rearrangement pathways.[2]

Experimental Techniques:

-

Pulsed Laser Pyrolysis: This technique uses a high-power laser to rapidly heat the sample, initiating decomposition, with the products often detected by mass spectrometry.[1]

-

Static Bulb and Single-Pulse Shock Tube Experiments: These methods are used to study thermal decomposition over a range of temperatures and pressures.[1]

-

Nanosecond Laser Spectroscopy: Used to initiate decomposition via electronic excitation at specific wavelengths (e.g., 193 nm and 226 nm) and probe the resulting fragments, such as NO, using techniques like laser-induced fluorescence (LIF).[3][4][5]

-

Time-of-Flight Mass Spectrometry (TOF-MS): This is often coupled with laser-based initiation methods to identify the decomposition products based on their mass-to-charge ratio.[3][4][5]

Visualizing the Decomposition Pathways

The following diagrams, generated using the DOT language, illustrate the key decomposition pathways of this compound.

Caption: Primary decomposition pathways of this compound.

The following workflow illustrates a typical theoretical investigation of DMNA decomposition.

Caption: A typical workflow for the theoretical study of DMNA decomposition.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Theoretical predictions of the initial decomposition steps of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental and theoretical exploration of the initial steps in the decomposition of a model nitramine energetic material: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Collection - Experimental and Theoretical Exploration of the Initial Steps in the Decomposition of a Model Nitramine Energetic Material: this compound - The Journal of Physical Chemistry A - Figshare [figshare.com]

- 6. Mechanisms of nitramine decomposition: very low-pressure pyrolysis of HMX and this compound. Final report (Technical Report) | OSTI.GOV [osti.gov]

Unraveling the Gas-Phase Decomposition of Dimethylnitramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylnitramine (DMNA), a prototypical nitramine, serves as a crucial model compound for understanding the decomposition behavior of more complex energetic materials like RDX and HMX. Its relatively simple structure allows for detailed experimental and theoretical investigations into the fundamental chemical kinetics and reaction mechanisms that govern the release of energy in these substances. This technical guide provides an in-depth analysis of the gas-phase decomposition of DMNA, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate reaction pathways.

Core Decomposition Pathways

The gas-phase decomposition of this compound is primarily understood to proceed through three initial competing pathways. The dominant channel is the simple N-NO2 bond fission, followed by HONO elimination and a nitro-nitrite rearrangement.[1][2][3] The prevailing pathway is highly dependent on factors such as temperature and pressure.

N-NO2 Bond Fission

This pathway involves the homolytic cleavage of the nitrogen-nitrogen bond, resulting in the formation of a dimethylaminyl radical ((CH₃)₂N•) and a nitrogen dioxide molecule (NO₂).[3] This is often considered the principal thermal decomposition route, especially at higher temperatures.[3]

HONO Elimination

In this pathway, a hydrogen atom is abstracted from one of the methyl groups, leading to the formation of N-methylmethanimine (CH₂=NCH₃) and nitrous acid (HONO). This process is characterized by a five-membered transition state.[4]

Nitro-Nitrite Rearrangement

This less common pathway involves an isomerization of the nitro group to a nitrite group, forming dimethylnitrosamine ((CH₃)₂NNO). This intermediate can then further decompose. The formation of NO has been suggested to occur via this rearrangement, rather than solely through secondary bimolecular reactions.[1]

Quantitative Kinetic Data

The rates of the primary decomposition pathways have been extensively studied using various experimental and theoretical techniques. The following tables summarize the Arrhenius parameters (pre-exponential factor, A, and activation energy, Ea) for these key reactions.

| Decomposition Pathway | log A (s⁻¹) | Ea (kcal/mol) | Experimental/Theoretical Method | Temperature Range (K) | Reference |

| N-NO₂ Bond Fission | |||||

| 15.9 | 43.3 | Static Bulb & Shock Tube | 466–524 | [3] | |

| 15.5 | 46.5 | Pulsed Laser Pyrolysis | 900 | [3] | |

| 16.6 ± 0.5 | 40.0 ± 0.6 | Canonical Variational Theory (B3LYP) | - | [4] | |

| 14.1 | 38.9 | Thermal Decomposition Experiments | - | [3] | |

| 20 | 53 | Static Bulb Experiments | 438-473 | [3] | |

| HONO Elimination | |||||

| 13.6 ± 0.5 | 44.7 ± 0.5 | B3LYP | - | [4] | |

| 12.4 ± 0.8 | 37 ± 1.8 | Very Low-Pressure Pyrolysis (VLPP) | 550-840 | ||

| Nitro-Nitrite Rearrangement | |||||

| 14.4 ± 0.6 | 54.1 ± 0.8 | Rice-Ramsperger-Kassel-Marcus (RRKM) Theory | - | [4] |

Reaction Mechanisms and Product Formation

The initial decomposition of DMNA generates highly reactive radical species that participate in a complex network of secondary reactions. These subsequent reactions are crucial for the overall energy release and the final product distribution.

A simplified overview of the major reaction pathways and the interplay of key intermediates is depicted in the following signaling pathway diagram.

Experimental Protocols

A variety of sophisticated experimental techniques have been employed to investigate the gas-phase decomposition of DMNA. Below are detailed methodologies for some of the key experiments cited in the literature.

Pulsed Laser Pyrolysis with Time-of-Flight Mass Spectrometry (TOF-MS)

This technique is used to study the primary decomposition products under collision-free conditions.

-

Sample Introduction: A pulsed molecular beam of DMNA seeded in a carrier gas (e.g., He or Ar) is introduced into a high-vacuum chamber. This is achieved by passing the carrier gas over a heated sample of DMNA.

-

Decomposition Initiation: A focused, pulsed UV laser beam (e.g., 193 nm or 226 nm) intersects the molecular beam at a right angle, causing photodissociation of the DMNA molecules.[5]

-

Product Ionization and Detection: The neutral decomposition products are ionized by a second, time-delayed laser pulse (e.g., a vacuum ultraviolet laser) or by electron impact ionization. The resulting ions are then accelerated into a time-of-flight mass spectrometer, where they are separated based on their mass-to-charge ratio.

-

Data Acquisition: The arrival times of the ions at the detector are recorded, generating a mass spectrum that reveals the identity of the decomposition products.

Laser-Induced Fluorescence (LIF) Spectroscopy

LIF spectroscopy is a highly sensitive technique used to detect and characterize specific radical species produced during decomposition.

-

Decomposition: Similar to the TOF-MS setup, a molecular beam of DMNA is photolyzed by a pulsed UV laser.

-

Probe and Detection: A second, tunable dye laser (the probe laser) is fired into the interaction region after a short time delay. The wavelength of the probe laser is scanned over the absorption bands of the radical of interest (e.g., NO or OH). When the laser wavelength is resonant with an electronic transition, the radical is excited and subsequently fluoresces.

-

Signal Collection: The emitted fluorescence is collected at a right angle to both the molecular and laser beams using a lens system and is focused onto a photomultiplier tube (PMT). Optical filters are used to isolate the fluorescence signal from scattered laser light.

-

Data Analysis: The fluorescence intensity is recorded as a function of the probe laser wavelength, generating an excitation spectrum. The rotational and vibrational temperatures of the radical can be determined by simulating the observed spectrum.[5]

Shock Tube Studies

Shock tubes are used to study decomposition kinetics at high temperatures and pressures.

-

Mixture Preparation: A dilute mixture of DMNA in a bath gas (e.g., Argon) is prepared and introduced into the driven section of a shock tube.

-

Shock Wave Generation: A high-pressure driver gas is rapidly released by rupturing a diaphragm, generating a shock wave that propagates through the DMNA mixture. The shock wave rapidly heats and compresses the gas to a well-defined temperature and pressure.

-

Monitoring Reaction Progress: The concentration of reactants and products behind the reflected shock wave is monitored over time using various diagnostic techniques, such as laser absorption spectroscopy or mass spectrometry.

-

Kinetic Analysis: By measuring the rate of disappearance of DMNA or the rate of formation of a product at different temperatures, the Arrhenius parameters for the decomposition reactions can be determined.

Conclusion

The gas-phase decomposition of this compound is a complex process involving multiple competing initial pathways and a rich network of secondary reactions. This guide has provided a comprehensive overview of the current understanding of DMNA decomposition, summarizing key kinetic data, detailing the experimental methodologies used to obtain this information, and visualizing the underlying reaction mechanisms. This knowledge is fundamental to the development of more stable and reliable energetic materials and for advancing the predictive capabilities of combustion and detonation models. Further research focusing on the detailed kinetics of secondary reactions and the influence of pressure on the branching ratios of the initial decomposition channels will continue to refine our understanding of this important model compound.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Theoretical predictions of the initial decomposition steps of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experimental and theoretical exploration of the initial steps in the decomposition of a model nitramine energetic material: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Carcinogenicity of Dimethylnitramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylnitramine (DMNA), a compound belonging to the nitramine class, has been the subject of toxicological research to ascertain its carcinogenic potential. This technical guide provides an in-depth overview of key carcinogenicity and genotoxicity studies on this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the proposed mechanisms of action. The information is compiled from pivotal studies to aid researchers and professionals in understanding the toxicological profile of this compound.

Carcinogenicity Studies

Long-term animal bioassays are fundamental in assessing the carcinogenic potential of chemical substances. This compound has been evaluated in rodent models, with key studies demonstrating its capacity to induce tumors in multiple organ systems.

Quantitative Data from In-Vivo Carcinogenicity Studies

The following tables summarize the primary findings from two significant long-term carcinogenicity studies on this compound.

Table 1: Carcinogenicity of this compound in NZR Rats and NZO Mice (Goodall and Kennedy, 1976) [1]

| Parameter | NZR Rats | NZO Mice |

| Animal Strain | Inbred NZR | Inbred NZO |

| Administration Route | Drinking water | Subcutaneous injection followed by drinking water |

| Average Total Dose | 1.83 g/kg body weight | 4.72 g/kg body weight |

| Primary Tumor Types | Hepatocellular Carcinomas | Hepatocellular Carcinomas, Renal Adenocarcinomas |

| Tumor Incidence | 85% (Hepatocellular Carcinomas) | 81% (Hepatocellular Carcinomas), 48% (Renal Adenocarcinomas) |

| Metastasis | Observed in some hepatocellular carcinomas | Not specified |

| Key Observation | The liver is a primary target for DMNA carcinogenesis. | Liver and, at higher doses, renal tubular epithelium are major targets.[1] |

Table 2: Carcinogenicity of this compound in MRC Wistar Rats (Mirvish et al., 1980) [2]

| Parameter | MRC Wistar Rats |

| Animal Strain | MRC Wistar |

| Administration Route | Drinking water |

| Total Dose | 20 g/kg body weight |

| Duration of Treatment | At least 1 year, with lifetime observation |

| Primary Tumor Types | Liver Tumors, Nasal Cavity Tumors |

| Tumor Incidence | 69% (Liver Tumors), 25% (Nasal Cavity Tumors) |

| Key Observation | High doses of DMNA induce a significant incidence of liver and nasal cavity tumors.[2] |

Experimental Protocols for Carcinogenicity Studies

Detailed methodologies are crucial for the replication and interpretation of toxicological studies. The following sections outline the experimental designs from the key carcinogenicity studies.

-

Test Animals: Inbred NZR rats and inbred NZO mice. The use of inbred strains helps to reduce genetic variability in the response to the test substance.

-

Dosing Regimen:

-

Rats: this compound was administered in the drinking water for the lifetime of the animals. The average total dose consumed was 1.83 g/kg of body weight.

-

Mice: The study involved a combined exposure route. Newborn mice received repeated subcutaneous injections from birth until 7 months of age. This was followed by the administration of this compound in their drinking water. The total average dose from both routes was 4.72 g/kg of body weight.

-

-

Observation and Endpoint: The animals were observed for their entire lifespan. A complete necropsy and histopathological examination of major organs were performed to identify and characterize tumors.

-

Test Animals: MRC Wistar rats.

-

Dosing Regimen: this compound was administered in the drinking water for at least one year. The total dose administered was 20 g/kg of body weight. Following the treatment period, the rats were maintained for the remainder of their natural lifespan to observe tumor development.

-

Observation and Endpoint: The animals were monitored throughout the study for clinical signs of toxicity and tumor formation. A thorough post-mortem examination, including histopathology of the liver, nasal cavity, and other major organs, was conducted to determine tumor incidence and type.

Genotoxicity Studies

Genotoxicity assays are employed to determine if a substance can damage genetic material (DNA), a key event in carcinogenesis.

Quantitative Data from In-Vivo Genotoxicity Study

A study by Coutris et al. (2015) investigated the in-vivo genotoxic potential of this compound in fish.[3]

Table 3: Genotoxicity of this compound in Juvenile Turbot (Scophthalmus maximus) [3][4]

| Parameter | This compound |

| Test Organism | Juvenile turbot (Scophthalmus maximus) |

| Exposure Duration | 28 days |

| Assay | Comet assay (with and without formamidopyrimidine DNA glycosylase) |

| Endpoint | DNA damage in blood cells |

| Key Finding | 100 mg/L of this compound caused 37% DNA damage. |

| Mechanism of Genotoxicity | Over 90% of the genotoxicity was attributed to the oxidation of DNA bases.[3] |

Experimental Protocol for Genotoxicity Study

-

Test Organism: Juvenile turbot (Scophthalmus maximus).

-

Exposure: Fish were experimentally exposed to various concentrations of this compound for 28 days.

-

Sample Collection: Blood samples were collected from the caudal vein of the fish.

-

Genotoxicity Analysis: The comet assay, a sensitive method for detecting DNA strand breaks and alkali-labile sites, was used to analyze DNA damage in the blood cells. The assay was performed with and without formamidopyrimidine DNA glycosylase (FPG) to specifically detect oxidized purine bases. The "12 mini-gels version" of the comet assay was utilized.

Mechanism of Carcinogenicity

The carcinogenic activity of this compound is believed to be initiated by its metabolic activation into reactive electrophilic species that can interact with DNA.

Proposed Metabolic Activation Pathway

The metabolic activation of nitramines is a critical step in their carcinogenic process.[5] While a detailed pathway specific to this compound is not fully elucidated in the provided sources, a general pathway for nitramines has been proposed. This involves a series of enzymatic reactions, primarily in the liver, that convert the parent compound into a reactive metabolite capable of forming DNA adducts.

The proposed metabolic activation of nitramines involves several key steps:

-

Reduction of the nitro group: This can lead to the formation of a corresponding nitrosamine.[5]

-

Hydroxylation: Cytochrome P450 enzymes (multi-function oxidases) can hydroxylate the molecule.[5]

-

Heterolysis: This step leads to the formation of a highly reactive end metabolite.[5]

This reactive metabolite is then capable of alkylating DNA, leading to the formation of DNA adducts. If these adducts are not repaired, they can lead to mutations during DNA replication, a critical initiating event in carcinogenesis.

Visualizations

Experimental Workflow for a Typical In-Vivo Carcinogenicity Study

Caption: A generalized workflow for a chronic in-vivo carcinogenicity study.

Proposed Metabolic Activation and Genotoxicity Pathway of this compound

Caption: Proposed pathway of this compound's metabolic activation and genotoxicity.

References

- 1. Carcinogenicity of this compound in NZR rats in NZO mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study of the carcinogenicity of large doses of this compound, N-nitroso-L-proline, and sodium nitrite administered in drinking water to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | In vivo genotoxicity of nitramines, transformation products of amine-based carbon capture technology [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. [Metabolic activation and the mutagenic properties of carcinogenic N-nitramines in a liquid incubation test] - PubMed [pubmed.ncbi.nlm.nih.gov]

Historical Synthesis of Dimethylnitramine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical methods employed for the synthesis of dimethylnitramine. It details the evolution of synthetic strategies, from early direct nitration and nitrosation-oxidation techniques to more refined methods involving dimethylurea and nitrodephosphorylation. Each method is presented with detailed experimental protocols, quantitative data, and reaction pathway diagrams to facilitate understanding and comparison.

Direct Nitration of Dimethylamine

One of the earliest and most direct approaches to synthesizing this compound involved the direct nitration of dimethylamine.[1] This method, while straightforward in principle, was often hampered by challenges such as the formation of unreactive ammonium salts in acidic media and the instability of the product under these conditions.[1][2] Consequently, this approach typically resulted in moderate yields and the formation of unwanted byproducts, necessitating extensive purification.[3]

Theoretical studies have elucidated three potential pathways for the nitration of dimethylamine by dinitrogen tetroxide (N₂O₄): hydrogen abstraction by the NO₂ radical followed by recombination, direct reaction with symmetrical O₂NNO₂, and reaction with asymmetrical ONONO₂.[4] In the gas phase, the reaction with asymmetrical ONONO₂ is considered the main pathway for this compound formation.[4]

Due to its limitations, detailed experimental protocols for this method are scarce in later literature, as more efficient and selective methods were developed.

Logical Relationship: Challenges in Direct Nitration

Caption: Challenges of the direct nitration of dimethylamine.

Nitrosation-Oxidation of Dimethylamine

Another historical approach involved a two-step process: the nitrosation of dimethylamine to form N-nitrosodimethylamine (NDMA), followed by the oxidation of the intermediate to yield this compound. This method presented its own set of challenges, including the handling of the toxic NDMA intermediate.[1]

The first step, nitrosation, can be achieved through the reaction of dimethylamine with nitrous acid. The subsequent oxidation of NDMA to this compound has been explored using various strong oxidizing agents. While this method could circumvent some of the issues of direct nitration, controlling the reaction conditions to achieve acceptable yields was crucial.[1]

Experimental Workflow: Nitrosation-Oxidation of Dimethylamine

References

An In-depth Technical Guide to the Solubility of Dimethylnitramine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylnitramine (DMNA), a secondary nitramine, is a compound of significant interest in the field of energetic materials.[1] Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and for predicting its environmental fate. This technical guide provides a comprehensive overview of the known information regarding the solubility of this compound. However, a thorough review of publicly available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in organic solvents. This guide, therefore, focuses on providing a detailed understanding of the compound's physicochemical properties, factors expected to influence its solubility based on the behavior of similar molecules, and a comprehensive, adaptable experimental protocol for determining its solubility.

Introduction to this compound

This compound, also known as N,N-dimethylnitramide, is a crystalline solid with the chemical formula C₂H₆N₂O₂.[2] It belongs to the class of nitramines, which are organic compounds containing the R-NO₂ functional group attached to a nitrogen atom.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4164-28-7 | [2] |

| Molecular Formula | C₂H₆N₂O₂ | [2] |

| Molecular Weight | 90.08 g/mol | [2] |

| Melting Point | 58 °C | [3] |

| Boiling Point | 187 °C (estimated) | [3] |

| Appearance | Crystalline solid |

Solubility of this compound: A Qualitative Overview

While quantitative data is scarce, some qualitative inferences can be made. The related compound, N-nitrosodimethylamine, is reported to be soluble in common organic solvents.[4] Given the structural similarities, it is anticipated that this compound will exhibit some degree of solubility in polar organic solvents due to the presence of the polar nitro group. However, the presence of the two methyl groups introduces some nonpolar character, which may also allow for solubility in less polar solvents.

A document from the Gassnova research program indicates that the predicted Log Kow (octanol-water partition coefficient) for this compound is -2.89, suggesting it is a water-soluble compound.[5] This high water solubility implies a preference for polar environments.

Experimental Protocol for the Determination of this compound Solubility

The absence of published data necessitates a reliable experimental protocol to determine the solubility of this compound in various organic solvents. The following is a detailed methodology based on the widely accepted isothermal shake-flask method, which is considered the gold standard for equilibrium solubility determination.

Materials and Equipment

-

This compound: High purity, crystalline form.

-

Organic Solvents: Analytical grade or higher purity (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, etc.).

-

Analytical Balance: Capable of measuring to at least 0.1 mg.

-

Vials with Screw Caps: Chemically resistant to the solvents being tested.

-

Constant Temperature Shaker/Incubator: Capable of maintaining a stable temperature (± 0.5 °C).

-

Centrifuge: To separate undissolved solid.

-

Syringes and Syringe Filters: For sample withdrawal and filtration.

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): For quantitative analysis of the solute concentration.

-

Volumetric flasks and pipettes: For accurate dilutions.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator.

-

Agitate the samples at a constant speed for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

-

To completely separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed.

-

Alternatively, carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter compatible with the solvent. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the specific organic solvent at the given temperature. The solubility is typically expressed in units of grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Logical Framework for Solvent Selection

The choice of organic solvents for solubility studies should be guided by a systematic approach to cover a range of polarities and chemical functionalities. The following diagram outlines a logical approach to solvent selection.

Caption: Logical framework for solvent selection.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound in organic solvents. While specific quantitative data remains elusive in the public domain, this document provides researchers with the necessary background, a robust experimental protocol, and a logical framework to systematically determine the solubility of this important energetic material. The generation of such data will be a valuable contribution to the fields of energetic materials science and chemical engineering.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Dimethylnitramine

These application notes provide detailed methodologies for the detection and quantification of Dimethylnitramine (DMNA), a compound of interest in environmental and safety monitoring. The protocols are intended for researchers, scientists, and drug development professionals.

Gas Chromatography with Thermal Energy Analysis (GC-TEA)

Gas chromatography coupled with a Thermal Energy Analyzer (TEA) is a highly sensitive and selective method for the detection of nitroso- and nitro-compounds. The TEA detector is specifically designed to detect compounds that can release a nitric oxide (NO) radical upon pyrolysis, making it ideal for this compound analysis.[1]

Experimental Protocol

1. Sample Collection (for Air Matrix):

-

Apparatus: Use treated Florisil adsorbent tubes. Each tube should be pre-treated with 10 mg of DL-α-tocopherol to prevent analyte degradation.[1] Use two tubes in series for sample collection.[1]

-

Procedure: Draw a known volume of air through the tubes at a specified flow rate (e.g., 25 L at 0.2 L/min).[1]

-

Handling: Protect the tubes from light during and after sampling, as this compound is susceptible to photodecomposition.[1]

2. Sample Preparation (Desorption):

-

Reagents: Prepare a desorption solution of 50/50 (v/v) methylene chloride and methyl alcohol.[1]

-

Procedure:

3. GC-TEA Analysis:

-

Instrumentation: A gas chromatograph interfaced with a Thermal Energy Analyzer.[1]

-

GC Column: A column capable of resolving this compound from the desorption solvent and potential interferences.[1] A common choice is a packed column or a capillary column suitable for amine analysis.

-

Injection: Inject a 5-µL aliquot of the desorbed sample into the GC.[1]

-

Operating Conditions:

-

Injector Temperature: 200-250 °C

-

Oven Temperature Program: Start at a low temperature (e.g., 60-80 °C), hold for 1-2 minutes, then ramp up to a final temperature of 200-220 °C.

-

Carrier Gas: High-purity nitrogen or helium.

-

TEA Furnace Temperature: 800-900 °C

-

-

Quantification: Create a calibration curve using standard solutions of this compound in the desorption solvent. The concentration of the analyte is determined by comparing the peak area from the sample to the calibration curve.

Quantitative Data Summary

| Parameter | Value | Matrix | Reference |

| Analytical Detection Limit | 50 pg (per injection) | Standard Solution | [1] |

| Detection Limit (Air) | 0.4 µg/m³ (based on 25 L sample) | Air | [1] |

| Pooled Coefficient of Variation | 0.042 | Air (3.2 to 12.8 µg/m³) | [1] |

| Standard Error of Estimate | 7.5% | Air | [1] |

Workflow Diagram: GC-TEA Analysis

Caption: Workflow for this compound detection by GC-TEA.

High-Performance Liquid Chromatography (HPLC)

HPLC, combined with UV or Mass Spectrometry (MS) detection, is a versatile method for analyzing this compound in aqueous samples.[2] This technique is suitable for non-volatile or thermally labile compounds.

Experimental Protocol

1. Sample Preparation (Aqueous Matrix):

-

Objective: To enrich the sample and remove interfering matrix components.[2]

-

Procedure (Solid-Phase Extraction - SPE):

-

Select an appropriate SPE cartridge (e.g., reversed-phase C18).

-

Condition the cartridge with methanol followed by deionized water.

-

Load the aqueous sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the this compound with a strong solvent like acetonitrile or methanol.

-

Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

-

2. HPLC-UV/MS Analysis:

-

Instrumentation: An HPLC system coupled with a UV detector and/or a High-Resolution Mass Spectrometer (HRMS).[2]

-

HPLC Column: A reversed-phase column (e.g., C18 or Phenyl) is commonly used for separation.[2][3]

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with a modifier like formic acid for MS detection.

-

Operating Conditions:

-

Flow Rate: 0.2-1.0 mL/min

-

Column Temperature: 25-40 °C

-

Injection Volume: 5-20 µL

-

UV Detection Wavelength: Monitor between 185 and 325 nm, as this compound has absorption in this range.[4]

-

MS Detection: Use Electrospray Ionization (ESI) in negative mode.[2][3] Monitor for the specific m/z of the deprotonated molecule or relevant fragment ions.

-

3. Quantification:

-

Develop a calibration curve using external standards.

-

The use of isotope-labeled internal standards is recommended to correct for matrix effects and variations in recovery, although their availability can be a limitation.[2]

Quantitative Data Summary

| Parameter | Value | Matrix | Reference |

| Method Detection Limit | 0.5 - 40 µg/L | Water Wash Samples | [2] |

| Sample Recovery | 15 - 80% | Water Wash Samples | [2] |

| LC-MS/MS LOQ (NNN) | 0.06 µg/L | E-cigarette Liquid | [5] |

| LC-MS/MS LOQ (NNK) | 0.07 µg/L | E-cigarette Liquid | |

| Note: Data for related nitrosamines (NNN, NNK) are provided to indicate the typical sensitivity of LC-MS/MS methods. |